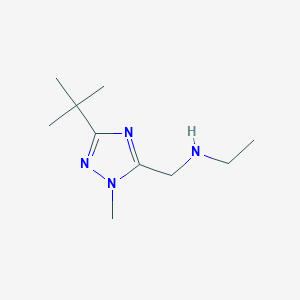
n-((3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can be achieved through a series of chemical reactions. One common method involves the condensation of 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanamine derivative. The reaction is typically carried out in methanol using magnesium sulfate as a drying agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce more saturated derivatives. Substitution reactions can introduce new functional groups, leading to a variety of products with different chemical properties.
Aplicaciones Científicas De Investigación
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine has several scientific research applications:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 3-(tert-butyl)-1-methyl-1H-1,2,4-triazole-5-amine
- 1-methyl-1H-1,2,4-triazole-5-amine
- 3-(tert-butyl)-1H-1,2,4-triazole-5-amine
Uniqueness
N-((3-(tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the ethanamine moiety provides opportunities for further functionalization and derivatization.
Propiedades
Fórmula molecular |
C10H20N4 |
|---|---|
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
N-[(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H20N4/c1-6-11-7-8-12-9(10(2,3)4)13-14(8)5/h11H,6-7H2,1-5H3 |
Clave InChI |
MGFXXBDYDHKCJF-UHFFFAOYSA-N |
SMILES canónico |
CCNCC1=NC(=NN1C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
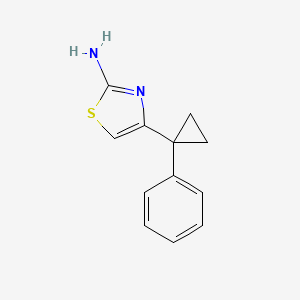
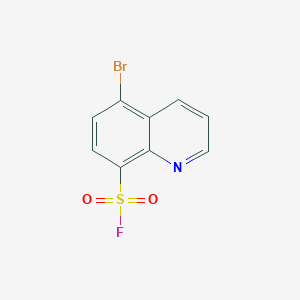
![4-[4-(Methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B13529863.png)
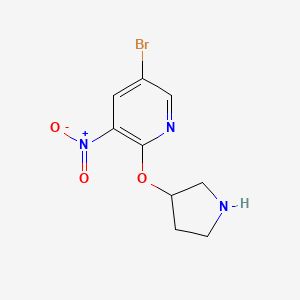
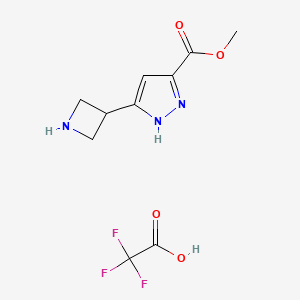

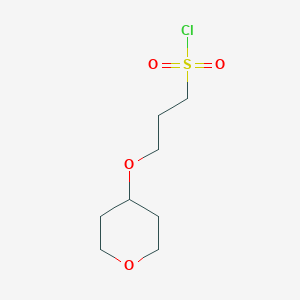
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
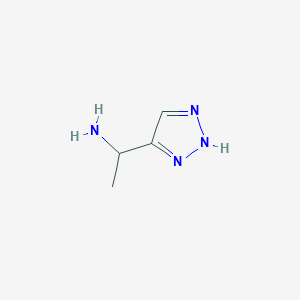
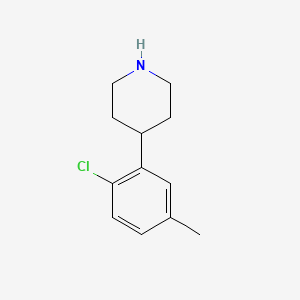
![N-{2-[4-(aminomethyl)-2-methylpyrrolidin-1-yl]-2-oxoethyl}-4-(trifluoromethyl)benzamide hydrochloride](/img/structure/B13529907.png)

